Cas no 2228993-74-4 (3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine)
3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine
- 2228993-74-4
- 3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine
- EN300-1974234
-
- Inchi: 1S/C13H14F5N/c14-12(15,13(16,17)18)11-3-1-9(2-4-11)7-10-5-6-19-8-10/h1-4,10,19H,5-8H2
- InChI Key: OBHYQJNYJRFOGP-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C1C=CC(=CC=1)CC1CNCC1)F
Computed Properties
- Exact Mass: 279.10464026g/mol
- Monoisotopic Mass: 279.10464026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 12Ų
3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1974234-0.05g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1974234-0.1g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1974234-0.25g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-1974234-0.5g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-1974234-1.0g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1974234-2.5g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 2.5g |
$2631.0 | 2023-09-16 | ||
| Enamine | EN300-1974234-5.0g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1974234-10.0g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1974234-1g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-1974234-5g |
3-{[4-(pentafluoroethyl)phenyl]methyl}pyrrolidine |
2228993-74-4 | 5g |
$3894.0 | 2023-09-16 |
3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine
3-{4-(Pentafluoroethyl)phenylmethyl}pyrrolidine: A Comprehensive Overview
The compound3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine, with the CAS number2228993-74-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of aromatic heterocycles, specifically pyrrolidines, which are five-membered rings containing one nitrogen atom. The presence of a pentafluoroethyl group attached to the phenyl ring introduces unique electronic and steric properties, making this compound a valuable subject for research and development.
The synthesis of3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine typically involves a multi-step process that begins with the preparation of the pentafluoroethyl group. This is often achieved through electrophilic fluorination or nucleophilic substitution reactions, depending on the starting materials and desired regioselectivity. Once the pentafluoroethyl group is synthesized, it is attached to a phenyl ring via Friedel-Crafts alkylation or other coupling reactions. The final step involves the formation of the pyrrolidine ring, which can be accomplished through cyclization reactions using appropriate catalysts.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery and materials science due to their unique physical and chemical properties. Thepentafluoroethyl group in this compound contributes significantly to its stability, lipophilicity, and electronic characteristics. These properties make it an ideal candidate for applications in pharmaceuticals, where fluorinated compounds are often used to improve bioavailability and pharmacokinetics.
In terms of chemical properties,3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine exhibits high thermal stability, making it suitable for high-temperature applications. Its solubility in organic solvents also makes it a versatile building block for more complex molecules. Researchers have explored its potential as a precursor for various heterocyclic compounds, which are widely used in medicinal chemistry and agrochemicals.
The structure of this compound also lends itself well to further functionalization. By modifying the substituents on the phenyl ring or the pyrrolidine ring, chemists can tailor its properties for specific applications. For instance, introducing electron-withdrawing groups can enhance its reactivity in certain reactions, while electron-donating groups can improve its compatibility with biological systems.
In conclusion,3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine is a versatile compound with a wide range of potential applications in organic synthesis and materials science. Its unique combination of fluorinated substituents and aromatic heterocyclic framework makes it an attractive target for further research and development.
2228993-74-4 (3-{4-(pentafluoroethyl)phenylmethyl}pyrrolidine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)